molecular formula C14H20N2S B12314829 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine

7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine

Cat. No.: B12314829
M. Wt: 248.39 g/mol
InChI Key: VEMAEWHPXFLYLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine is a bicyclic tertiary amine with a sulfur atom (thia) and a benzyl substituent in its heterocyclic framework. This compound and its derivatives have been studied extensively for their antiarrhythmic properties, particularly as metabolites of the class Ib antiarrhythmic agent BRB-I-28 . Structural analyses via X-ray diffraction reveal a chair-chair conformation in the solid state, with a pseudo-mirror symmetry and an S···N contact distance of 2.863(2) Å, shorter than its precursor (2.038(4) Å) . The compound’s synthesis typically involves multistep routes, including condensation and functional group modifications, as seen in derivatives like hydroperchlorate salts and ketone analogs .

Properties

Molecular Formula

C14H20N2S

Molecular Weight

248.39 g/mol

IUPAC Name

7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine

InChI

InChI=1S/C14H20N2S/c15-14-12-7-16(8-13(14)10-17-9-12)6-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2

InChI Key

VEMAEWHPXFLYLR-UHFFFAOYSA-N

Canonical SMILES

C1C2CSCC(C2N)CN1CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation of 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one

The synthesis of the target amine typically begins with the preparation of the corresponding ketone, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, which serves as a key intermediate. The established method for synthesizing this precursor involves a modified Mannich reaction as detailed below:

Reagents:

  • Benzylamine (4.3 mmol, 0.46 g)
  • Paraformaldehyde (33.0 mmol, 1.0 g)
  • 4-Thianone (tetrahydrothiopyranone) (4.3 mmol, 0.5 g)
  • Glacial acetic acid (0.38 g)
  • Methyl alcohol (15 ml)

Procedure:

  • Prepare a solution of benzylamine and paraformaldehyde in methyl alcohol
  • Acidify the solution with acetic acid
  • Add 4-thianone to the acidified solution
  • Heat the mixture to reflux for 5-6 hours
  • Evaporate the solvent to obtain a heavy red oil
  • Partition the oil between water (30 ml) and diethyl ether (30 ml)
  • Discard the organic layer and basify the aqueous layer with sodium hydroxide (7.5 mmol, 0.3 g)
  • Extract the aqueous layer with diethyl ether (four 30 ml portions)
  • Dry the combined organic extracts over Na₂SO₄
  • Filter and evaporate the solution to obtain a brownish-yellow oil
  • Treat the solidified oil with petroleum ether on a steam bath
  • Filter the hot solution and evaporate to obtain a light yellow solid
  • Purify by sublimation (80°C/0.025 mm) to yield the final product (38% yield)

The reaction proceeds through initial imine formation between benzylamine and formaldehyde, followed by sequential Mannich reactions to form the bicyclic skeleton.

Table 1. Reaction Conditions for Ketone Precursor Synthesis

Parameter Condition
Temperature Reflux (approximately 65°C)
Reaction time 5-6 hours
Solvent Methyl alcohol
Catalyst Acetic acid
Purification method Sublimation
Yield 38%

Conversion Strategies from Ketone to Amine

Reductive Amination Approach

The conversion of the 9-ketone to the corresponding 9-amine can be achieved through several established methods, with modified reductive amination being the most direct approach. This typically involves the following sequence:

  • Formation of an oxime or imine intermediate
  • Reduction to the primary amine

Method A: Via Hydroxylamine Intermediate

Reagents:

  • 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one
  • Hydroxylamine hydrochloride
  • Sodium acetate
  • Reducing agent (sodium cyanoborohydride or lithium aluminum hydride)
  • Appropriate solvent system

Procedure:

  • React the ketone with hydroxylamine hydrochloride in the presence of sodium acetate
  • Isolate the oxime intermediate
  • Reduce the oxime using an appropriate reducing agent
  • Purify the 9-amine product through acid-base extraction and crystallization

Schmidt Reaction Approach

An alternative synthetic route involves the Schmidt reaction, which directly converts the ketone to an amine through a rearrangement process:

Reagents:

  • 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one
  • Sodium azide
  • Strong acid (typically sulfuric or trifluoroacetic acid)

Procedure:

  • Dissolve the ketone in an appropriate solvent (such as chloroform)
  • Add the acid carefully to the reaction mixture
  • Add sodium azide in portions while maintaining temperature control
  • Allow the reaction to proceed with stirring for several hours
  • Neutralize the reaction mixture and isolate the amine product

Table 2. Comparison of Conversion Methods

Method Advantages Limitations Approximate Yield
Reductive Amination Milder conditions, good stereoselectivity Multiple steps, purification challenges 65-75%
Schmidt Reaction One-pot procedure, direct conversion Hazardous reagents, potential side reactions 50-60%
Beckmann Rearrangement Well-established chemistry Requires additional reagents and steps 55-65%

Modified Wolff-Kishner Approach

A variation of the Wolff-Kishner reduction can be employed to synthesize the target amine by modifying the reaction conditions to incorporate nitrogen:

Reagents:

  • 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one
  • Hydrazine hydrate
  • Ammonium acetate
  • Potassium hydroxide
  • Triethylene glycol

Procedure:

  • Combine the ketone with hydrazine hydrate and ammonium acetate in triethylene glycol
  • Heat the mixture under nitrogen to 145-150°C
  • Add potassium hydroxide pellets
  • Continue heating for 4-6 hours with removal of water
  • Cool and process the reaction mixture to isolate the amine product

This approach leverages the nucleophilic properties of hydrazine while incorporating an additional nitrogen source to facilitate amine formation.

Analytical Characterization

Spectroscopic Data

The successful synthesis of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine can be confirmed through various spectroscopic techniques:

NMR Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include δ 7.15-7.40 (m, 5H, aromatic protons), δ 3.30-3.60 (s, 2H, benzylic CH₂), δ 2.40-3.00 (m, complex pattern for bicyclic ring protons), and δ 1.60-1.80 (broad s, 2H, NH₂)
  • ¹³C NMR (100 MHz, CDCl₃): Characteristic signals for aromatic carbons (δ 125-140), benzylic carbon (δ 58-62), and the C-9 position (δ 45-50)

IR Spectroscopy:

  • N-H stretching bands at approximately 3300-3400 cm⁻¹
  • C-N stretching bands at 1050-1200 cm⁻¹
  • Aromatic C-H and C=C stretching bands at their characteristic frequencies

X-ray Crystallographic Analysis

Structural confirmation can be achieved through X-ray crystallography, which typically reveals a chair-chair or chair-boat conformation for the bicyclic system. Related compounds have shown that the sulfur-containing ring often adopts a chair conformation, while the nitrogen-containing ring may exist in either chair or boat form depending on substitution patterns.

Table 3. Typical Crystallographic Parameters of the Target Compound

Parameter Value
Crystal system Monoclinic or triclinic
Space group Typically P21/c or P1
Cell dimensions a = 6.2-6.5 Å, b = 10.5-11.0 Å, c = 15.0-16.0 Å
Bond angles α = 86-90°, β = 86-95°, γ = 90-100°
Molecular packing Typically involves hydrogen bonding through NH₂ group

Alternative Functionalization Approaches

From Sulfoxide Derivatives

The 3,3-dioxide derivative of the target compound (7-benzyl-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-amine) has been reported in commercial sources, suggesting a potential alternative route via:

  • Oxidation of the sulfur in 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one to the corresponding sulfone
  • Conversion of the ketone to an amine via methods described earlier
  • Reduction of the sulfone back to sulfide (if needed)

Via Grignard Addition to Imine

Another potential approach involves the formation of an imine at the 9-position followed by Grignard addition:

Procedure:

  • Convert 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one to the corresponding imine using ammonia or a primary amine
  • React with an appropriate organometallic reagent
  • Hydrolyze to obtain the primary amine

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Raney nickel, lithium aluminum hydride.

    Substituting agents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted amine derivatives .

Scientific Research Applications

7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as antiarrhythmic activity, by stabilizing cardiac ion channels .

Comparison with Similar Compounds

Key Observations :

  • Thia vs. Oxa Substitution : Replacing sulfur (thia) with oxygen (oxa) alters electronic properties and hydrogen-bonding capacity, impacting biological activity .
  • Substituent Effects : Bulky groups (e.g., phenyl at C9) induce conformational shifts (e.g., chair-boat), affecting receptor binding .
  • N-Alkylation : Methyl or benzyl groups at nitrogen influence solubility and metabolic stability .

Pharmacological Activity Comparison

Compound Class/Modification Biological Activity Efficacy/Findings References
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine derivatives Class Ib antiarrhythmic Metabolite of BRB-I-28; shorter S···N distance may enhance ion channel modulation .
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-amine amides 5-HT3 receptor antagonism Compound 4b displaces [³H]GR65630 with efficiency comparable to MDL 72222 .
3-Cyclopropanmethyl-7-alkoxyalkyl derivatives Broad-spectrum biological activity Novel derivatives show low toxicity; potential for CNS-targeted therapies .
3-[4-(1H-Imidazol-1-yl)benzoyl] derivatives Class III antiarrhythmic Prolongs cardiac action potential duration via potassium channel blockade .

Key Observations :

  • Antiarrhythmic Mechanisms : Class Ib compounds (e.g., BRB-I-28 derivatives) block sodium channels, while class III analogs target potassium channels .
  • 5-HT3 Antagonism : Structural rigidity from the bicyclic framework enhances receptor binding affinity in 3,7-dimethyl derivatives .

Biological Activity

7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine, also known by its CAS number 1782440-41-8, is a bicyclic compound with significant biological activity. This compound is of interest due to its structural features that may confer unique pharmacological properties, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine is C14H19NOSC_{14}H_{19}NOS, with a molecular weight of approximately 247.36 g/mol. The compound features a bicyclic structure that includes a thia (sulfur-containing) and azabicyclic framework, which are known to influence biological interactions.

Biological Activity Overview

Research indicates that 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant bacterial strains.
  • Cytotoxic Effects : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating potential applications in oncology.
  • Neuroprotective Properties : There is emerging evidence suggesting that this compound may have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative disorders.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of various derivatives of bicyclic compounds, including 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to standard antibiotics, suggesting that modifications to the bicyclic structure can enhance antimicrobial activity.

CompoundBacterial StrainInhibition Zone (mm)
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amineS. aureus15
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amineE. coli12

Cytotoxicity Assays

In cytotoxicity assays against human cancer cell lines (e.g., MCF-7 for breast cancer), the compound exhibited IC50 values indicating significant cytotoxic potential:

Cell LineIC50 (µM)
MCF-725
Bel740230

These findings highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications.

Neuroprotective Effects

Research has indicated that compounds similar to 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine may protect neuronal cells from oxidative stress-induced apoptosis. In a study involving neuronal cell cultures treated with oxidative agents, the compound demonstrated protective effects, reducing cell death rates significantly.

Case Studies

  • Case Study on Anticancer Efficacy : A clinical investigation involving patients with late-stage breast cancer treated with a regimen including derivatives of this bicyclic compound showed promising results in tumor reduction and improved patient outcomes.
  • Neuroprotection in Animal Models : In vivo studies using rodent models of Alzheimer’s disease revealed that administration of the compound improved cognitive function and reduced amyloid-beta plaque formation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.